N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3783616
CAS Number:
Molecular Formula: C16H16FN3O6S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) []

  • Compound Description: TAK-242 is a cyclohexene derivative investigated as a potential antisepsis agent. []
  • Relevance: TAK-242, like the target compound N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, possesses a 2-chloro-4-fluorophenyl group. The presence of this specific substituted phenyl ring suggests a potential structural relationship and possible shared pharmacological properties. []

2. 3α-[Bis(4′-fluorophenyl)methoxy]tropane (5) []

  • Relevance: This compound shares the bis(4′-fluorophenyl)methoxy moiety with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity could be indicative of potential interactions with similar biological targets, specifically those involving dopamine transporters. []

3. (S)-N-(2-amino-3-methyl-n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]tropane (10b) []

  • Compound Description: Compound 10b, a chiral analog of 3α-[bis(4′-fluorophenyl)methoxy]tropane (5), demonstrates enhanced selectivity for the dopamine transporter compared to muscarinic m(1) receptors. []
  • Relevance: Like N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, it contains the bis(4′-fluorophenyl)methoxy group, suggesting a possible link in their pharmacological profiles, particularly concerning dopamine transporter interactions. []

4. 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole ([18F]5) []

  • Compound Description: This benzothiazole derivative is a radiolabeled compound studied for its potential to detect amyloid β (Aβ) plaques, a hallmark of Alzheimer's disease. []
  • Relevance: This compound shares a structural similarity with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in the form of a 4-fluorophenyl group. Although their core structures differ, the presence of this shared moiety could imply potential similarities in their pharmacological properties or binding affinities. []

5. 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido]pyrimidin-5-yl-methanol []

  • Compound Description: This compound serves as an intermediate in the synthesis of rosuvastatin, a medication used to lower cholesterol levels. []
  • Relevance: Both this compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide contain the 4-fluorophenyl group and the N-methyl-N-methylsulfonyl amide group. This significant structural overlap suggests that these compounds might share similar chemical properties or exhibit comparable behavior in specific reactions. []

6. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide []

  • Compound Description: This compound is characterized by its crystal structure, which reveals a nitro group slightly twisted out of the plane of the aromatic ring. []
  • Relevance: The compound shares the N-(methoxy-nitrophenyl)-N-(methylsulfonyl)amide core structure with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. This close structural similarity suggests they might exhibit comparable physicochemical properties and potentially share a similar mechanism of action. []

7. 1-(1-methoxy pyran glucosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienyl methyl] benzene []

  • Compound Description: This compound is a complex molecule featuring a pyran glucosyl moiety linked to a benzene ring substituted with a (4-fluorophenyl)thienyl methyl group. []
  • Relevance: The inclusion of a 4-fluorophenyl group in both this compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide suggests a potential commonality in their synthesis or a possible shared precursor in their respective synthetic pathways. []

8. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine []

  • Compound Description: This compound is characterized by its crystal structure, revealing specific dihedral angles between the pyrazole ring and its substituents. []
  • Relevance: Sharing the 4-fluorophenyl and the 4-nitrophenyl groups with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound suggests a potential structural relationship. Despite differences in their core structures, the presence of these shared groups might imply some similarities in their physicochemical characteristics. []

9. [4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino) pyriminl-5-yl]methanol (Rosuvastatin intermediate VI) []

  • Compound Description: This compound is a crucial intermediate in the synthesis of rosuvastatin, a drug commonly prescribed to manage cholesterol levels. []
  • Relevance: This compound is structurally very similar to N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. They share the 4-fluorophenyl, the N-methyl-N-methylsulfonyl amide group, and a similar backbone structure. This striking similarity suggests a strong likelihood that these compounds are derived from a common chemical lineage or are synthesized using similar reaction pathways. []

10. N-[2-(4-18F-Fluorobenzamido)ethyl]maleimide (18F-FBEM) []

  • Compound Description: 18F-FBEM is a thiol-reactive synthon developed for radiolabeling molecules with fluorine-18 (18F). This makes it valuable for positron emission tomography (PET) imaging studies. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share the 4-fluorophenyl group as a common structural element. While their overall structures and applications differ, the presence of this shared moiety may indicate some similar reactivity or properties in certain chemical contexts. []

11. {4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine (ML3403) []

  • Compound Description: ML3403 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory responses and other cellular processes. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both incorporate a 4-fluorophenyl group in their structures. Although their core structures and pharmacological targets are distinct, the shared presence of this substituent could suggest some commonalities in their synthesis or potential for similar metabolic pathways. []

12. 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate []

  • Compound Description: This compound is an important intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both possess a chlorofluoronitrophenyl group. This structural similarity, particularly the presence of halogen and nitro substituents on the phenyl ring, might be relevant in understanding their reactivity and potential applications in medicinal chemistry. []

13. 2-Meth­oxy-4-[3-(3-nitro­phen­yl)-4,5-di­hydro-1H-pyrazol-5-yl]phenol []

  • Compound Description: This compound is primarily characterized by its crystal structure, which provides insights into its molecular geometry and intermolecular interactions. []
  • Relevance: The compound shares the methoxy-nitrophenyl group with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, suggesting a potential commonality in their synthesis or a shared starting material in their respective synthetic routes. []

14. N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197) []

  • Compound Description: BMS-337197 is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide biosynthesis. []
  • Relevance: Although BMS-337197 differs significantly in its core structure from N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, they share the methoxyphenyl group. While this shared moiety is small, it might still offer clues to potential similarities in their physicochemical properties or metabolic pathways. []

15. 4-n-Butyl-1-(4-methylsulfonylphenyl)-2-phenyl-3,5-dioxopyrazolidine (11a) []

  • Compound Description: This pyrazolidine derivative is identified as a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in inflammation. []
  • Relevance: Although their core structures differ, compound 11a and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both contain a methylsulfonylphenyl group. This structural similarity suggests they might share some physicochemical properties. []

16. 4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-tolyl)-3,5-dioxopyrazolidine (11b) []

  • Compound Description: This pyrazolidine derivative acts as a less selective inhibitor of COX-2 in comparison to the reference drug celecoxib, exhibiting a weaker ability to block this enzyme involved in inflammation. []
  • Relevance: Similar to N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound contains a methylsulfonylphenyl group, suggesting they might share similar physicochemical properties or exhibit some overlap in their synthesis pathways due to this common structural feature. []

17. 4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-fluorophenyl)-3,5-dioxopyrazoli-dine (11c) []

  • Compound Description: Similar to 11b, this pyrazolidine derivative demonstrates weaker COX-2 inhibitory activity compared to the reference drug celecoxib. Its potency in blocking this enzyme involved in inflammation is less pronounced. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share both a methylsulfonylphenyl group and a 4-fluorophenyl group. This dual structural similarity could indicate a potential relationship in their chemical synthesis or suggest shared physicochemical properties. []

18. N-methoxy-N-methyl-2-[(4'-nitropheny l)sulfinyl]- propanamide []

  • Compound Description: This compound is a sulfinyl propanamide derivative characterized by its crystal structure. The analysis of its structure provides insights into the configuration of the sulfinyl bond and its molecular packing within the crystal lattice. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both possess a nitrophenyl group and a sulfonyl group, although in different oxidation states and positions. This structural similarity, especially regarding the presence of the nitrophenyl and sulfonyl moieties, suggests a possible relationship in their chemical reactivity or potential applications. []

19. 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine (fluopipamine) []

  • Compound Description: Fluopipamine acts as a putative cellulose synthase 1 (CESA1) antagonist in Arabidopsis thaliana. Its mechanism of action involves interfering with cellulose biosynthesis, leading to stunted growth and other developmental defects in plants. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both have a 2-fluoro-phenyl group and a methoxy-phenyl group, suggesting they might share some physicochemical properties or exhibit some overlap in their synthesis pathways due to these common structural features. []

20. N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine (8) []

  • Compound Description: This compound demonstrates vasorelaxant properties in porcine coronary arteries. Its mechanism of action primarily involves the inhibition of L-type Ca2+ channels, leading to the relaxation of blood vessels. []
  • Relevance: Despite significant structural differences, compound 8 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share a key structural feature – a disubstituted phenyl ring. Although the substituents and their positions differ, this shared feature suggests a possible link in their pharmacological profiles, particularly concerning their interaction with ion channels or receptors. []

21. 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine (5f) []

  • Compound Description: Compound 5f, a dialkoxyphenazine derivative, exhibits cytotoxicity against the LoVo human colon adenocarcinoma cell line, indicating its potential as an anticancer agent. []
  • Relevance: Although 5f and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide have different core structures, their shared feature is the presence of alkoxy substituents on aromatic rings. This structural aspect might suggest some commonalities in their synthesis or potential for similar physicochemical characteristics, such as lipophilicity. []

22. 9-methyl-2-methylthio-6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indole []

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indoles. These indoles exhibit antitumor activity and are particularly promising for treating myelogenous leukemia and colon cancer. []
  • Relevance: Although structurally distinct, both this compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide contain a methoxy group and a trifluoromethyl group. The presence of these specific functional groups could imply a potential for similar pharmacological activity or suggest a shared approach in their design as potential drug candidates. []

23. 4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542) []

  • Compound Description: SB-431542 is a selective inhibitor of the transforming growth factor beta type I receptor (TGFβRI) kinase. It blocks the TGF-β signaling pathway, which is involved in cell growth, differentiation, and other cellular processes. []
  • Relevance: While SB-431542 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide have different core structures and target different pathways, they share a benzamide moiety. Although this commonality is limited, it might provide clues about their potential metabolic pathways or interactions with certain enzymes. []

24. [R-(+)-alpha-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4- piperidinemethanol] (MDL 100,907) []

  • Compound Description: MDL 100,907 is classified as a putative atypical antipsychotic. Its mechanism of action involves potent and selective antagonism of the serotonin 5-HT2A receptor, which is implicated in the regulation of mood, perception, and other cognitive functions. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both contain a 4-fluorophenyl group. This structural similarity, although within a larger and more complex molecule, may suggest a potential for similar interactions with certain biological targets, such as serotonin receptors. []

25. 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) []

  • Compound Description: PPA5, a phenylpyrimidine derivative, shows potential as a radiosensitizer. It inhibits cell viability and induces cell cycle arrest in human lung cancer cells, making them more susceptible to radiation therapy. []
  • Relevance: PPA5 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share the 4-fluorophenyl and 4-nitrophenyl groups. Despite their different core structures, this shared characteristic suggests a potential for similar chemical properties or mechanisms of action, especially concerning their interaction with DNA or other cellular targets. []

26. 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl -benzamide (PPA13) []

  • Compound Description: PPA13, a phenylpyrimidine derivative, demonstrates potential as a radiosensitizer, enhancing the effects of radiation therapy. Its mechanism of action involves inhibiting cell viability and modulating cell cycle progression, particularly in human lung cancer cells. []
  • Relevance: PPA13 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share the 4-fluorophenyl group and a methoxy group, suggesting potential similarities in their pharmacological properties, especially regarding their interaction with cellular targets involved in cell cycle regulation or DNA damage response. []

27. 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) []

  • Compound Description: PPA14, a phenylpyrimidine derivative, exhibits radiosensitizing effects, increasing the sensitivity of cancer cells to radiation therapy. It works by inhibiting cell viability and disrupting cell cycle progression, leading to enhanced cell death in the presence of radiation. []
  • Relevance: PPA14 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share the 4-fluorophenyl group, which is a common structural feature in several compounds with potential medicinal applications. While their core structures differ, this shared group might suggest some commonality in their synthesis or a potential for similar interactions with certain biological targets. []

28. 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) []

  • Compound Description: PPA15 acts as a pan-cyclin-dependent kinase (CDK) inhibitor, targeting multiple CDK enzymes involved in cell cycle regulation. Its mechanism of action involves blocking CDK activity, leading to cell cycle arrest and potential apoptosis, making it a potential candidate for cancer therapy. []
  • Relevance: Although structurally different, both PPA15 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide contain a benzenesulfonamide group. This shared feature suggests a potential relationship in their chemical synthesis, potentially involving similar reagents or reaction conditions. []

29. 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17) []

  • Compound Description: PPA17 is a phenylpyrimidine derivative that functions as a radiosensitizer, enhancing the effectiveness of radiation therapy. Its mechanism of action involves disrupting cell cycle progression and increasing the susceptibility of cancer cells to radiation-induced damage. []
  • Relevance: PPA17 and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide both contain a benzamide group. While their core structures differ significantly, the shared presence of this group suggests potential for overlapping pharmacological activities or metabolic pathways. []

30. 1-[2-(2-thienyl)cyclohexyl]piperidine (TCP) []

  • Compound Description: TCP is a compound known to bind to phencyclidine (PCP) binding sites in the brain. It exhibits affinity for two distinct PCP binding sites, one associated with the N-methyl-D-aspartate (NMDA) receptor and another associated with the biogenic amine reuptake complex. []
  • Relevance: Though structurally dissimilar, TCP shares a pharmacological connection with N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. Both compounds demonstrate interactions with biological targets relevant to neurotransmission. While their mechanisms and specific targets differ, this shared interest in neurological systems suggests a possible common thread in their pharmacological profiles. []

31. 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) []

  • Compound Description: This compound displays potential antidepressant activity. It acts as a sigma receptor agonist, potentially influencing neurotransmitter systems related to mood regulation. []
  • Relevance: Despite different core structures, compound 34b and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share a methoxy group and a chlorine-substituted aromatic ring. This structural similarity, though limited, might suggest a potential for overlapping pharmacological properties, particularly concerning their interactions with neurotransmitter systems. []

32. 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c) []

  • Compound Description: This compound demonstrates potential antidepressant effects and acts as a sigma receptor agonist. []
  • Relevance: Despite different core structures, compound 34c and N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide share a methoxy group and a chlorine-substituted aromatic ring. This structural similarity, though limited, might suggest a potential for overlapping pharmacological properties. []

Properties

Product Name

N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxy-5-nitrophenyl)acetamide

Molecular Formula

C16H16FN3O6S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C16H16FN3O6S/c1-26-15-8-7-13(20(22)23)9-14(15)18-16(21)10-19(27(2,24)25)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,21)

InChI Key

ALNUFSHWPJONOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.